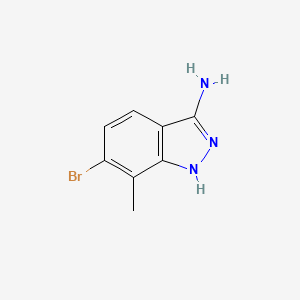

6-Bromo-7-methyl-1H-indazol-3-amine

Description

The compound 6-Bromo-7-methyl-1H-indazol-3-amine is a distinct molecule within the indazole family, characterized by a bromine atom at the 6th position, a methyl group at the 7th position, and an amine group at the 3rd position of the indazole core. chemscene.com Its structure is a confluence of several key features that are highly valued in the field of drug discovery and development.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-7-methyl-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-4-6(9)3-2-5-7(4)11-12-8(5)10/h2-3H,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKXBHXTHKDDOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NN=C2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Molecular Design Principles for 6 Bromo 7 Methyl 1h Indazol 3 Amine

Strategic Placement of Substituents for Modulated Biological Interactions

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the electronic properties of its functional groups. In 6-bromo-7-methyl-1H-indazol-3-amine, each substituent has been strategically placed to influence its interaction with biological targets.

Influence of Bromine at Position 6 on Electronic Distribution and Steric Effects

The bromine atom at the C6 position of the indazole ring significantly impacts the molecule's physicochemical properties. As a halogen, bromine is an electron-withdrawing group, which can modulate the electron density of the aromatic system. This alteration of the electronic landscape can influence the strength of interactions with target proteins, such as hydrogen bonding and π-π stacking. The presence of bromine can also enhance the lipophilicity of the molecule, potentially improving its ability to cross cellular membranes. From a steric perspective, the size of the bromine atom can influence the binding orientation of the molecule within a protein's binding pocket, promoting a conformation that is favorable for activity.

Critical Role of the 3-Amino Group in Ligand-Target Interactions

The 3-amino group is a key feature of the 1H-indazol-3-amine scaffold and is widely recognized as a critical "hinge-binding" fragment in many kinase inhibitors. nih.gov This primary amine can act as both a hydrogen bond donor and acceptor, forming crucial interactions with the backbone of the hinge region of protein kinases. This interaction helps to anchor the inhibitor in the ATP-binding site, a fundamental requirement for potent inhibition. The basicity of the amino group, which can be modulated by the electronic effects of other substituents on the indazole ring, is a key determinant of the strength of these interactions.

Comparative SAR of Indazole Analogs with Varying Substitution Patterns

To fully appreciate the significance of the substitution pattern in this compound, it is instructive to consider the structure-activity relationships of related indazole analogs.

Positional Effects of Halogen Substitution (e.g., 4-bromo, 5-bromo, 7-bromo vs. 6-bromo)

The position of the halogen substituent on the indazole ring can have a dramatic effect on biological activity. While direct comparative studies on the 4-, 5-, 6-, and 7-bromo isomers of 1H-indazol-3-amine are not extensively available in the public domain, insights can be gleaned from related series. For instance, in a series of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives, the introduction of a bromine atom at the 5-position was found to generally improve inhibitory activity against human neutrophil elastase.

The synthesis of specific bromo-isomers of indazol-3-amines often requires tailored synthetic strategies. For example, the direct bromination of 4-chloro-1H-indazol-3-amine with N-bromosuccinimide (NBS) has been shown to yield the undesired regioisomer as the major product, highlighting the challenges in controlling regioselectivity. nih.gov The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the HIV capsid inhibitor Lenacapavir, necessitates a multi-step approach starting from 2,6-dichlorobenzonitrile (B3417380) to ensure the correct placement of the bromine atom. nih.govresearchgate.netresearchgate.net This underscores the synthetic complexities involved in accessing specific positional isomers for SAR studies.

Table 1: Comparison of Bromo-Substituted Indazole Analogs (Illustrative) Please note that the biological activities presented in this table are for illustrative purposes and are based on data from different compound series and assays. Direct comparison of absolute values may not be appropriate.

| Compound | Substitution Position | Observed Effect (in relevant assays) | Reference |

|---|---|---|---|

| 5-Bromo-tetrahydro-4H-indazol-4-one derivative | 5-Bromo | General improvement in HNE inhibitory activity compared to the unsubstituted analog. | - |

| 6-Bromo-1H-indazole derivatives | 6-Bromo | Utilized as a key scaffold in the development of various biologically active compounds, including anticancer agents. | nih.gov |

| 7-Bromo-4-chloro-1H-indazol-3-amine | 7-Bromo | A key intermediate for the potent HIV drug Lenacapavir, indicating its importance for biological activity in that context. | nih.govresearchgate.netresearchgate.net |

Impact of Alkyl Group Position (e.g., N1-methyl vs. C7-methyl)

The position of an alkyl group, such as methyl, can significantly influence the biological properties of an indazole derivative. The comparison between N1-methylation and C7-methylation is particularly relevant.

N-alkylation of the indazole ring can occur at either the N1 or N2 position, and the regioselectivity of this reaction is influenced by both steric and electronic factors of the substituents on the indazole ring, as well as the reaction conditions. nih.govresearchgate.net For instance, the presence of a substituent at the C7 position can sterically hinder N1-alkylation, potentially favoring the N2 isomer.

Amine Position Effects on Pharmacophore Design (e.g., 3-amine vs. 4-amine)

The positioning of the amine group on the indazole ring is a critical determinant of a molecule's ability to interact with its biological targets. The 1H-indazole-3-amine structure, in particular, is established as a highly effective "hinge-binding" fragment. nih.gov This is because the arrangement of the N1-H, N2, and the 3-amino group creates a specific vector for hydrogen bond donation and acceptance that can effectively anchor the molecule into the hinge region of many protein kinases.

Pharmacophore models developed for indazole-based inhibitors frequently identify the 3-amine as a key feature, often complemented by hydrophobic and aromatic interaction points. researchgate.net For instance, in kinase inhibitors, this arrangement allows for the formation of crucial hydrogen bonds with backbone atoms in the ATP-binding pocket, mimicking the interactions of the natural adenine (B156593) ligand.

While 3-aminoindazoles are widely exploited, derivatives with the amine at other positions, such as the 4- or 5-position, would present a different spatial arrangement of hydrogen bond donors and acceptors. This would necessitate a completely different binding mode or targeting of different receptors, fundamentally altering the pharmacophore design. The distinct positioning of nitrogen atoms within the heterocyclic core significantly influences intermolecular interactions and crystal packing, a principle also observed in related scaffolds like benzimidazoles. rsc.org

Molecular Interactions Governing Biological Target Binding by this compound Derivatives

The biological activity of indazole derivatives is governed by a precise network of molecular interactions with their target macromolecules. These interactions include hydrogen bonding, electrostatic and hydrophobic contacts, and π-stacking.

Hydrogen Bonding Networks with Receptor Active Sites

The indazole core of this compound is rich in hydrogen bonding potential. The 3-amino group acts as a hydrogen bond donor, while the pyrazole-like nitrogen atoms (N1 and N2) can act as acceptors. This functionality is crucial for binding to many biological targets, particularly protein kinases. nih.gov Docking analyses of related 3-aminoindazole derivatives have shown the formation of specific hydrogen bonds with key amino acid residues in receptor active sites, such as Glutamic acid, Alanine, and Lysine. nih.gov The addition of other hydrogen bond-forming groups to the indazole scaffold has been shown to enhance biological activity. nih.gov

Electrostatic and Hydrophobic Interactions with Biological Macromolecules

Studies on various indazole derivatives have demonstrated that the nature of substituents greatly influences potency. nih.gov The strategic placement of hydrophobic groups like halogens or alkyls can lead to enhanced binding affinity. nih.gov Conversely, SAR studies have shown that modifying these substituents can dramatically alter biological activity. nih.gov

Table 1: Impact of Indazole Substituents on Biological Activity

| Lead Compound/Scaffold | Substitution Change | Effect on Biological Activity | Target/Assay | Reference |

|---|---|---|---|---|

| 1H-indazole-3-amide | Replacing 3-fluorophenyl at C-5 with 4-methoxyphenyl (B3050149) or 3,4-dichlorophenyl | 2- to 10-fold decrease in activity | K562 cancer cell line | nih.gov |

| Indazole–pyrimidine based derivatives | Replacing hydrophobic groups (alkyl, halogen) with methoxy (B1213986) group | Increased potency | VEGFR-2 kinase | nih.gov |

Rational Design and Scaffold Hopping Strategies for Optimizing Indazole Derivatives

The development of potent and selective indazole-based therapeutic agents heavily relies on rational design and other modern medicinal chemistry strategies. longdom.org Structure-guided design, informed by X-ray crystallography of ligand-receptor complexes and computational modeling, allows for the precise optimization of substituents to maximize desired interactions and potency. nih.govnih.gov

Scaffold hopping is another powerful strategy employed to discover novel indazole derivatives. This involves replacing a known active core (the scaffold) with a structurally different one that maintains a similar 3D arrangement of the key interacting groups. A notable example is the successful scaffold hop from an indole (B1671886) core to an indazole core, which resulted in the development of dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2. rsc.org

Molecular hybridization , the strategy of combining two or more pharmacophores into a single molecule, has also been used to design novel 1H-indazol-3-amine derivatives with significant biological activity. nih.govnih.gov These advanced design techniques, summarized in the table below, continue to drive the evolution of indazole-based compounds as promising therapeutic candidates.

Table 2: Design Strategies for Indazole Derivatives

| Strategy | Description | Example Outcome | Reference |

|---|---|---|---|

| Rational/Structure-Guided Design | Using computational analysis and crystal structures to systematically optimize ligand structure. | Development of irreversible and mutant-selective EGFR inhibitors. | nih.gov |

| Scaffold Hopping | Replacing one heterocyclic core with another (e.g., indole with indazole) to improve properties. | Creation of dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. | rsc.org |

| Molecular Hybridization | Combining distinct pharmacophoric units into a single hybrid compound. | Synthesis of novel 1H-indazol-3-amine derivatives with potent FGFR1 inhibitory activity. | nih.gov |

Biological Activities and Pharmacological Relevance of 6 Bromo 7 Methyl 1h Indazol 3 Amine and Its Analogs

Broad Spectrum Biological Activities Exhibited by Indazole Derivatives

Indazole derivatives have been extensively investigated and have demonstrated a wide array of pharmacological properties, making them a versatile class of compounds in drug discovery. nih.govresearchgate.net Their structural similarity to endogenous biomolecules like adenine (B156593) and guanine (B1146940) allows them to interact readily with biological targets. researchgate.net

Indazole derivatives have shown significant potential as anti-inflammatory agents. nih.govresearchgate.net Studies have demonstrated that these compounds can inhibit key mediators of the inflammatory response. For instance, certain indazole derivatives have been found to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. nih.gov Additionally, they can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.gov The anti-inflammatory effects of some indazoles are also attributed to their free radical scavenging activity. nih.gov Benzydamine, an indazole-containing drug, is a well-known nonsteroidal anti-inflammatory drug (NSAID). nih.gov

Mechanism of Action:

Inhibition of COX-2 enzyme. nih.gov

Reduction of pro-inflammatory cytokines (TNF-α, IL-1β). nih.gov

Scavenging of reactive oxygen species. nih.gov

| Indazole Derivative | Anti-inflammatory Activity | Mechanism |

| Benzydamine | Clinically used anti-inflammatory agent. nih.gov | Inhibition of pro-inflammatory cytokine production. |

| 5-aminoindazole | Inhibition of carrageenan-induced paw edema. nih.gov | Inhibition of COX-2 and pro-inflammatory cytokines. nih.gov |

| 6-nitroindazole | Inhibition of carrageenan-induced paw edema. nih.gov | Inhibition of COX-2 and pro-inflammatory cytokines. nih.gov |

The indazole scaffold is a key feature in a number of compounds exhibiting potent antimicrobial and antifungal properties. nih.govtandfonline.comresearchgate.net Research has shown that various substituted indazoles are effective against a range of bacterial and fungal strains. nih.govtandfonline.com For example, a series of 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles demonstrated significant in vitro activity against both Gram-positive and Gram-negative bacteria, with some compounds being more potent than the standard drug ciprofloxacin (B1669076). tandfonline.com The presence of electron-withdrawing groups, such as chloro, nitro, and bromo substituents, on the indazole ring has been associated with enhanced antimicrobial efficacy. tandfonline.com Similarly, certain N-methyl-3-aryl indazoles have shown activity against bacteria like Xanthomonas campestris, Bacillus cereus, and Escherichia coli, as well as the fungal strain Candida albicans. nih.gov The mechanism of action is thought to involve the inhibition of essential bacterial enzymes responsible for processes like cell wall synthesis or DNA replication. researchgate.net

| Indazole Derivative Class | Tested Microorganisms | Observed Activity |

| 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles | S. aureus, β-H. streptococcus, V. cholerae, S. typhii, S. flexneri, E. coli, K. pneumoniae, Pseudomonas, A. flavus, Mucor, Rhizopus, M. gypseum | Potent antibacterial and antifungal activity, with some derivatives exceeding the potency of ciprofloxacin and fluconazole. tandfonline.com |

| N-methyl-3-aryl indazoles | Xanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megaterium, Candida albicans | Dominant activity against the tested bacterial and fungal strains. nih.gov |

| 6-bromo-1H-indazole bearing 1,2,3-triazoles | Gram-positive and Gram-negative bacteria, fungi | Moderate to good inhibition compared to standard drugs. researchgate.net |

Indazole derivatives have emerged as a promising class of antiviral agents, with activity reported against various viruses, including Human Immunodeficiency Virus (HIV) and coronaviruses. researchgate.netnih.govresearchgate.net Certain indazole-based compounds have been identified as inhibitors of viral enzymes that are crucial for replication, such as HIV protease and viral polymerase. researchgate.net More recently, N-arylindazole-3-carboxamide derivatives have shown potent inhibitory effects against SARS-CoV-2, the virus responsible for COVID-19. nih.gov One particular compound, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide, exhibited strong antiviral activity with low cytotoxicity, highlighting the potential of this scaffold for developing new anti-coronavirus therapies. nih.gov

| Indazole Derivative | Antiviral Activity | Mechanism/Target |

| Various Indazole Derivatives | Anti-HIV activity. researchgate.netresearchgate.net | Inhibition of HIV protease. researchgate.net |

| N-Arylindazole-3-carboxamide derivatives | Potent inhibition of SARS-CoV-2. nih.gov | Not fully elucidated, but provides a template for new anti-coronavirus agents. nih.gov |

| 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide | Potent inhibitory effect against SARS-CoV-2 (EC50 = 0.69 µM). nih.gov | Not specified. nih.gov |

The indazole core is a key structural component in several approved anticancer drugs, including axitinib, pazopanib, and lonidamine, underscoring the significance of this scaffold in oncology. researchgate.net Indazole derivatives exert their antitumor effects through various mechanisms, such as the inhibition of protein kinases, which are critical for cancer cell signaling and proliferation. researchgate.netnih.gov They have been investigated as inhibitors of fibroblast growth factor receptors (FGFRs), indoleamine-2,3-dioxygenase 1 (IDO1), Pim kinases, and aurora kinases, all of which are implicated in tumor growth and survival. researchgate.netnih.gov For instance, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory activities against several human cancer cell lines, with one compound showing a promising inhibitory effect against the K562 chronic myeloid leukemia cell line. nih.gov This compound was also found to induce apoptosis and affect the cell cycle, possibly by targeting the Bcl-2 family members and the p53/MDM2 pathway. nih.gov Another study reported a series of indazole derivatives with potent growth inhibitory activity against various cancer cell lines, with one compound demonstrating the ability to inhibit cell proliferation, colony formation, and induce apoptosis in breast cancer cells. rsc.org

| Indazole-Based Drug/Derivative | Cancer Type/Cell Line | Mechanism of Action/Target |

| Axitinib | Various cancers | Kinase inhibitor. researchgate.net |

| Pazopanib | Various cancers | Tyrosine kinase inhibitor. nih.govresearchgate.net |

| Lonidamine | Various cancers | Inhibition of mitochondrial-associated hexokinase II. researchgate.net |

| 1H-indazole-3-amine derivative (Compound 6o) | K562 (chronic myeloid leukemia) | Inhibition of Bcl-2 family members and p53/MDM2 pathway. nih.gov |

| Indazole derivative (Compound 2f) | 4T1 (breast cancer) | Upregulation of cleaved caspase-3 and Bax, downregulation of Bcl-2. rsc.org |

Indazole derivatives have demonstrated beneficial effects in the context of cardiovascular and metabolic diseases. nih.govnih.gov They have been explored for their potential in treating conditions such as arrhythmia, hypertension, thrombosis, and hyperlipidemia. nih.gov For example, certain indazole derivatives act as Rho kinase inhibitors, which can lead to the attenuation of stress fiber formation, cellular hypertrophy, and hypertension. nih.gov Another promising area of research is the development of selective β3-adrenergic receptor (β3-AR) agonists for the treatment of overactive bladder, with some indazole derivatives showing high potency and selectivity, potentially avoiding cardiovascular side effects. acs.orgebi.ac.uk YC-1, an indazole derivative, is an activator of soluble guanylyl cyclase, a key signaling molecule in the cardiovascular system, and has been investigated for its therapeutic potential in circulatory disorders. nih.gov Furthermore, the indazole molecule In-Cl has been shown to suppress inflammation in atherosclerosis. nih.gov

| Indazole Derivative | Cardiovascular/Metabolic Application | Mechanism of Action |

| ARRY-371797 | LMNA-related dilated cardiomyopathy | p38α (MAPK14)-selective kinase inhibitor. nih.gov |

| YC-1 | Circulatory disorders, platelet aggregation, vascular contraction | Activator of soluble guanylyl cyclase. nih.gov |

| In-Cl | Atherosclerosis | Suppression of inflammation. nih.gov |

| 7-nitroindazole | Cardiac hypertrophy | Anti-hypertrophic effect, reduces wall thickness of aorta and carotid arteries. nih.gov |

| DY-9760e | Ischemic/reperfusion injury | Cardioprotective effects. nih.gov |

Indazole derivatives have shown promise in the field of neurodegenerative diseases, particularly for their neuroprotective and cholinesterase inhibitory activities. eurekaselect.comresearchgate.net Some indazole derivatives have demonstrated neuroprotective effects against β-amyloid-induced cell death in human neuroblastoma cells, along with antioxidant properties. researchgate.net The inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. researchgate.net A study on indazole derivatives identified a compound with potent and selective inhibitory activity against butyrylcholinesterase (BChE). researchgate.net Molecular docking studies revealed that this compound binds to the active site of BChE through hydrophobic and polar interactions. researchgate.net Furthermore, this compound was found to be capable of crossing the blood-brain barrier in an in vitro model, a crucial property for drugs targeting the central nervous system. researchgate.net

| Indazole Derivative | Neuroprotective/Cholinesterase Inhibitory Activity | Key Findings |

| Indazole-containing compounds | Neuroprotective effects against Aβ-induced cell death. researchgate.net | Demonstrated antioxidant properties. researchgate.net |

| Compound 4q (indazole derivative) | Potent and selective butyrylcholinesterase (BChE) inhibitor. researchgate.net | Capable of permeating the blood-brain barrier in vitro and non-toxic to neuroblastoma cells. researchgate.net |

| Charged triazole derivatives (44 and 45) | Excellent inhibitory potential toward both acetylcholinesterase (AChE) and BChE. mdpi.com | Molecular docking showed stable binding within the active site of the enzymes. mdpi.com |

Enzymatic Inhibition and Receptor Modulation by Indazol-3-amine Derivatives

The indazol-3-amine core structure is a versatile pharmacophore that has been successfully modified to create potent and selective inhibitors for various enzymes and modulators for receptors. These activities are central to their therapeutic potential.

Kinase Inhibition

Protein kinases are a major class of enzymes that regulate most cellular signaling pathways, making them critical targets in drug discovery, especially in oncology. chemimpex.com Indazole derivatives have been extensively developed as kinase inhibitors.

FGFR1 (Fibroblast Growth Factor Receptor 1): The FGFR signaling pathway is crucial in cell proliferation and differentiation, and its aberrant activation is linked to cancer development. nih.gov Several 1H-indazol-3-amine derivatives have been identified as potent FGFR1 inhibitors. Through strategies like scaffold hopping and molecular hybridization, researchers have designed novel inhibitors based on the structures of known drugs. nih.gov For instance, compound 7r , a derivative with a 6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold, emerged as a highly potent FGFR1 inhibitor. nih.gov Further optimization, including the introduction of fluorine substituents, led to compounds like 2a , which exhibited even stronger inhibitory activity. nih.gov

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| 7n | FGFR1 | 15.0 | nih.gov |

| 7r | FGFR1 | 2.9 | nih.gov |

| 2a | FGFR1 | < 4.1 | nih.gov |

| 98 | FGFR1 | 15.0 | researchgate.net |

| 99 | FGFR1 | 2.9 | researchgate.net |

Akt (Protein Kinase B): The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling routes in human cancers, affecting cell growth, proliferation, and survival. nih.gov A series of 3-amino-1H-indazole derivatives were synthesized and found to target this pathway. One compound, W24 , demonstrated broad-spectrum antiproliferative activity against several cancer cell lines, with IC₅₀ values in the low micromolar range, establishing it as a promising PI3K/AKT/mTOR inhibitor. nih.gov

Bcr-Abl (Breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1): The Bcr-Abl fusion protein is the key driver in chronic myelogenous leukemia (CML). researchgate.net Indazol-3-amine derivatives have been designed as potent inhibitors of both wild-type Bcr-Abl and its drug-resistant mutants, such as the T315I "gatekeeper" mutation. researchgate.netclinicaltrials.gov Compound 11a , an N,N'-dibenzoylpiperazine derivative incorporating a 1H-indazol-3-amine, showed potent inhibition of both Bcr-Abl(WT) and Bcr-Abl(T315I). clinicaltrials.gov More recently, diarylamide 3-aminoindazole derivatives like AKE-72 have been developed as pan-Bcr-Abl inhibitors with exceptional potency against the T315I mutant. nih.gov

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| 11a | Bcr-Abl (WT) | 14 | clinicaltrials.gov |

| 11a | Bcr-Abl (T315I) | 450 | clinicaltrials.gov |

| 9h | Bcr-Abl (WT) | 4.6 | researchgate.net |

| 10c | Bcr-Abl (T315I) | >1000 | researchgate.net |

| AKE-72 | Bcr-Abl (WT) | < 0.5 | nih.gov |

| AKE-72 | Bcr-Abl (T315I) | 9 | nih.gov |

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of angiogenesis by targeting VEGFR-2 is a validated and effective strategy in cancer therapy. Indazole-based scaffolds have been successfully employed to create potent VEGFR-2 inhibitors. A recently developed derivative, compound 30 , demonstrated a VEGFR-2 IC₅₀ of just 1.24 nM and showed significant anti-angiogenic activity in cellular and in vivo models.

HDAC6 (Histone Deacetylase 6): The abnormal function of histone deacetylases (HDACs) is linked to tumor formation, making them a therapeutic target. In-silico drug design studies have identified indazole derivatives as potential HDAC inhibitors for breast cancer. While specific inhibition of the HDAC6 isoform by an indazole-3-amine is an area of ongoing research, the general indazole scaffold has shown promise in this class of enzymes.

p38α MAPK14 (Mitogen-Activated Protein Kinase 14): The p38 MAPK pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer. A close analog of the title compound, 3-Bromo-6-methyl-1H-indazol-4-amine, has been noted for its inhibitory activity against p38 MAP kinase. Furthermore, research has shown that the inhibition of MAPK14/p38α can sensitize cancer cells to chemotherapy, suggesting that indazole-based inhibitors targeting this kinase could be therapeutically valuable. researchgate.net

Indoleamine 2,3-Dioxygenase (IDO1) Enzyme Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunoregulatory enzyme that catalyzes the first and rate-limiting step in tryptophan degradation. Its expression in the tumor microenvironment can suppress the host's immune response. nih.gov Consequently, inhibiting IDO1 is a major strategy in cancer immunotherapy. nih.gov While numerous compounds have been developed as IDO1 inhibitors, specific research detailing derivatives of 6-Bromo-7-methyl-1H-indazol-3-amine for this target is not extensively documented in current literature.

Butyrylcholinesterase and Acetylcholinesterase Inhibition

Cholinesterase inhibitors are used in the management of Alzheimer's disease. While acetylcholinesterase (AChE) has been the primary target, butyrylcholinesterase (BChE) has emerged as a viable therapeutic target as well. Research has led to the synthesis of indazole derivatives that are potent and selective inhibitors of BChE. One study identified compound 4q as a particularly effective and selective BChE inhibitor with good potential for crossing the blood-brain barrier. The selectivity for BChE over AChE is seen as an advantage, as the absence of BChE activity is not associated with significant physiological disturbances.

Bacterial Cystathionine (B15957) γ-Lyase Inhibition

Bacterial cystathionine γ-lyase (bCSE) is a key enzyme in many pathogenic bacteria, responsible for producing hydrogen sulfide (B99878) (H₂S). The inhibition of bCSE can significantly increase the susceptibility of bacteria to antibiotics, offering a strategy to combat antibiotic resistance. Research has specifically identified 6-bromoindazole-based compounds as potential inhibitors of bCSE. Analogs such as MNS3 and MNS4 , which are derived from 6-bromoindazole, have been synthesized and assessed for their ability to potentiate the antimicrobial activity of antibiotics like gentamicin.

G-protein Coupled Receptor Interactions

G-protein coupled receptors (GPCRs) are a large family of cell surface receptors involved in a vast number of physiological processes. Indazole derivatives have been shown to interact with several GPCRs. Notably, certain indazole-based compounds act as antagonists for serotonin (B10506) receptors, such as 5-HT₂, 5-HT₃, and 5-HT₄. The marketed antiemetic drug Granisetron, used to manage chemotherapy-induced nausea, is an example of an indazole-based serotonin 5-HT₃ receptor antagonist. nih.gov Furthermore, other synthetic indazole derivatives have been identified as potent cannabimimetics, indicating interaction with cannabinoid receptors, which are also members of the GPCR family.

Specific Pharmacological Insights for this compound and Closely Related Analogs

Direct pharmacological data for the specific molecule this compound is limited in publicly available research. However, valuable insights can be inferred from the study of its close structural analogs.

The 6-bromo-1H-indazol-3-amine core is a key building block in medicinal chemistry. nih.gov The bromine atom at the 6-position is known to enhance the chemical reactivity of the molecule, making it a valuable precursor for synthesizing more complex therapeutic agents, particularly kinase inhibitors for oncology. nih.gov The 6-bromo-1H-indazole scaffold itself has garnered significant attention for its promising biological properties and is considered a privileged structure in the development of new anticancer agents. researchgate.netnih.gov

The presence of a methyl group , such as the one at the 7-position in the title compound, can significantly influence a molecule's pharmacological profile. For instance, studies on related kinase inhibitors have suggested that a methyl group can improve metabolic stability, for instance by blocking oxidation by cytochrome P450 enzymes.

Analogs like 6-amino-1-methyl-indazole have been synthesized and investigated for neuroprotective effects by inhibiting tau hyperphosphorylation, a pathological hallmark of some neurodegenerative diseases. nih.gov This highlights the potential for bromo-methyl-indazol-amine isomers to be explored for neurological disorders in addition to oncology.

Implications for Specific Disease Pathways and Therapeutic Potential

The indazole nucleus is a prominent feature in a variety of synthetic compounds that exhibit a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-diabetic properties. nih.gov At least 43 indazole-based therapeutics are currently in clinical use or undergoing clinical trials, highlighting the therapeutic importance of this structural motif. nih.gov

Derivatives of 1H-indazol-3-amine, in particular, have shown significant promise in oncology. Research has demonstrated that these compounds can act as potent inhibitors of various cancer cell lines. For instance, a series of synthesized 1H-indazole-3-amine derivatives displayed inhibitory activity against human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cells. nih.gov One specific derivative, compound 6o , was particularly effective against the K562 cell line and showed high selectivity, being significantly less toxic to normal cells. nih.govresearchgate.net Further investigation suggested this compound may trigger apoptosis (programmed cell death) by inhibiting Bcl2 family proteins and modulating the p53/MDM2 pathway. researchgate.net

Beyond cancer, indazole analogs are being explored for their relevance in neurological disorders. An analog, 6-Bromo-7-[11C]methylpurine ([11C]BMP), has been developed as a radiotracer for positron emission tomography (PET) to measure the activity of multidrug resistance-associated protein 1 (MRP1). nih.gov MRP1 is believed to be involved in clearing amyloid-beta peptides from the brain, making it a potential therapeutic target in Alzheimer's disease. nih.gov The ability to measure MRP1 activity in the human brain is crucial for advancing treatments aimed at enhancing this clearance mechanism. nih.gov

The broad therapeutic potential of the indazole scaffold is summarized in the table below, based on activities observed in various derivatives.

| Disease Area | Therapeutic Target/Pathway | Investigated Indazole Derivatives | Research Findings |

| Oncology | Tyrosine Kinases, Bcl2 family, p53/MDM2 pathway | 1H-indazole-3-amine derivatives (e.g., compound 6o) | Inhibition of cancer cell proliferation (Lung, Leukemia, Prostate, Hepatoma); Induction of apoptosis. nih.govresearchgate.net |

| Neurology | Multidrug Resistance-Associated Protein 1 (MRP1) | 6-Bromo-7-[11C]methylpurine ([11C]BMP) | Potential for monitoring therapeutic targets in Alzheimer's disease. nih.gov |

| Various | Kinases, various enzymes and proteins | 6-Bromo-1H-indazol-3-yl-amine | Used in biochemical studies to understand disease mechanisms. chemimpex.com |

Role as a Key Building Block in the Synthesis of Bioactive Molecules

The compound 6-Bromo-1H-indazol-3-yl-amine and its structural relatives are highly valued as key intermediates in the synthesis of complex bioactive molecules. chemimpex.com The bromine atom on the indazole ring enhances the compound's reactivity, making it an excellent starting point for constructing a variety of therapeutic agents through chemical modifications. chemimpex.com

This scaffold is particularly crucial in the development of kinase inhibitors, a class of drugs that block specific enzymes involved in cell growth and proliferation. chemimpex.com The 1H-indazole-3-amine structure has been identified as an effective "hinge-binding fragment," capable of interacting with the hinge region of tyrosine kinases, a critical component of their active site. nih.gov

A practical example of its role as a building block is the synthesis of 3,5-disubstituted indazole derivatives. In one study, chemists started with 5-bromo-1H-indazol-3-amine and used a Suzuki coupling reaction to introduce different aromatic groups at the C-5 position, allowing for the exploration of various kinase targets. nih.gov

Furthermore, a related compound, 7-bromo-4-chloro-1H-indazol-3-amine , serves as a vital intermediate in the synthesis of Lenacapavir, a potent, long-acting inhibitor of the HIV-1 capsid. chemrxiv.orgchemrxiv.org The development of an efficient, large-scale synthesis for this specific bromo-indazole-amine fragment is considered crucial for making this important anti-HIV therapeutic more accessible. chemrxiv.org These examples underscore the foundational role of bromo-substituted indazol-3-amines in creating novel and effective medicines. nih.govchemimpex.comchemrxiv.org

Elucidation of Molecular Mechanisms of Action for Indazole-Amine Compounds

The therapeutic effects of indazole-amine compounds stem from their ability to interact with specific biological targets at a molecular level. A primary mechanism of action for many indazole derivatives is the inhibition of protein kinases. nih.gov As mentioned, the 1H-indazole-3-amine moiety is particularly adept at binding to the ATP-binding site of kinases, specifically interacting with the "hinge" region that connects the N- and C-lobes of the enzyme. nih.gov This binding action blocks the kinase from performing its function, thereby interrupting signaling pathways that are often overactive in diseases like cancer. nih.gov

In addition to direct enzyme inhibition, certain indazole-amine derivatives exert their effects by modulating pathways that control cell life and death. For example, detailed studies on a specific anti-cancer indazole derivative revealed that it triggers apoptosis in cancer cells. researchgate.net This process was linked to the inhibition of the Bcl2 family of proteins, which are key regulators of apoptosis, and the activation of the p53/MDM2 pathway, a critical tumor suppressor network. researchgate.net

The chemical reactivity of the indazole ring system itself has also been a subject of study. Research into the addition of 1H-indazole to formaldehyde (B43269) has provided insights into the fundamental reaction mechanisms, which can involve indazolium cations and proceed differently in acidic versus neutral conditions. acs.org Understanding these reaction pathways is essential for the controlled synthesis of new derivatives and for comprehending how these molecules might interact within a biological system.

The table below outlines the known molecular mechanisms for this class of compounds.

| Mechanism of Action | Molecular Target | Consequence of Interaction | Relevant Compound Class |

| Kinase Inhibition | Tyrosine Kinase Hinge Region | Blocks ATP binding, inhibits enzyme activity, halts signaling pathways. | 1H-indazole-3-amine derivatives. nih.gov |

| Apoptosis Induction | Bcl2 Family Proteins, p53/MDM2 Pathway | Promotes programmed cell death in cancer cells. | Specific 1H-indazole-3-amine derivatives (e.g., compound 6o). researchgate.net |

| ERK Inhibition | Extracellular signal-regulated kinases (ERK 1/2) | Blocks a key pathway in cell proliferation. | 3(S)-thiomethyl pyrrolidine-1H-indazole derivatives. nih.gov |

Computational Chemistry and in Silico Studies of 6 Bromo 7 Methyl 1h Indazol 3 Amine Derivatives

Molecular Docking Simulations for Predicting Ligand-Target Binding Modes

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of 1H-indazol-3-amine, this method is crucial for understanding their mechanism of action, particularly in the context of cancer therapy where they have shown promise as kinase inhibitors.

Research on indazole derivatives has demonstrated their potential as potent inhibitors of various protein kinases, which are key players in cancer cell signaling pathways. Molecular docking studies have been instrumental in elucidating the binding modes of these compounds within the ATP-binding pocket of kinases. The 1H-indazole-3-amine core is recognized as an effective "hinge-binding" fragment, capable of forming critical hydrogen bonds with the kinase hinge region, a structural motif essential for inhibitor binding. whiterose.ac.uk For instance, in studies of indazole derivatives as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in tumor progression, molecular docking has revealed specific interactions with key residues in the active site. nih.gov

In a study on 1-trityl-5-azaindazole derivatives, molecular docking was employed to investigate their interactions with cancer-related proteins such as Murine Double Minutes-2 (MDM2) and Peripheral Benzodiazepine Receptor (PBR). nih.govresearchgate.net The results indicated that these compounds form multiple binding interactions with active site amino acids. For example, derivatives showed interactions with residues like LEU43, GLN109, and PHE23 in the PBR receptor. nih.govresearchgate.net One derivative, N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine, exhibited a particularly strong binding interaction with GLN72 and HIS73 residues in the MDM2 receptor. nih.govresearchgate.net

Similarly, docking studies on 1-butyl-1H-indazole-3-carboxamide derivatives with the renal cancer receptor (PDB: 6FEW) identified key interactions, with some compounds showing high binding energies, suggesting potent inhibitory activity. nih.gov These computational predictions are invaluable for the rational design of new derivatives with improved binding affinity and selectivity.

Table 1: Representative Molecular Docking Results for Indazole Derivatives

| Compound/Derivative Class | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

| 1-trityl-5-azaindazole derivatives | PBR | LEU43, GLN109, ILE141, LYS140, PHE23, LEU30 | -257.9 to -286.4 |

| N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine | MDM2 | GLN72, HIS73 | -359.2 |

| 1-Butyl-1H-indazole-3-carboxamide derivatives (8v, 8w, 8y) | Renal Cancer Receptor (6FEW) | Not specified | High |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For indazole derivatives, QSAR models are developed to predict their therapeutic efficacy and to guide the synthesis of new analogues with enhanced activity.

In a study focusing on indazole derivatives as inhibitors of S-adenosyl-L-homocysteine/5′-methylthioadenosine nucleosidase (SAH/MTAN), an enzyme involved in bacterial quorum sensing, 3D-QSAR models were successfully developed. researchgate.net These models, which utilized a combination of 2D and 3D structural descriptors, were able to explain and predict a significant portion of the variance in the inhibitory activity of the compounds. researchgate.net The developed model demonstrated good statistical significance and predictive power, making it a useful tool for designing novel SAH/MTAN inhibitors. researchgate.net

Another study on indazole derivatives as HIF-1α inhibitors employed both field-based and Gaussian-based 3D-QSAR approaches. nih.gov The resulting models provided insights into the structural features that influence inhibitory potency. The steric and electrostatic contour maps generated from these QSAR studies offered a structural framework for designing new, more potent inhibitors by highlighting regions where modifications to the molecule would likely lead to improved activity. nih.gov

The success of these QSAR models relies on the careful selection of molecular descriptors and appropriate statistical methods, such as partial least squares (PLS) regression. nih.gov The validation of these models, both internally and externally, is crucial to ensure their robustness and predictive capability.

Table 2: Statistical Parameters of a Representative QSAR Model for Indazole Derivatives against SAH/MTAN

| Parameter | Value |

| R² (squared correlation coefficient) | 0.852 |

| Q² (cross-validated R²) | 0.781 |

| r²m(test) | 0.636 |

| SEE (Standard Error of Estimate) | 0.490 |

Conformational Analysis and Molecular Dynamics Simulations of Indazole Ligands

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational landscape of ligands like 6-bromo-7-methyl-1H-indazol-3-amine derivatives and to understand their dynamic behavior when interacting with biological targets.

Conformational analysis aims to identify the stable low-energy conformations of a molecule. This can be achieved through various methods, including systematic or stochastic searches combined with molecular mechanics or quantum mechanics calculations. nih.gov For indazole derivatives, understanding the preferred conformations is crucial as it dictates how the molecule will present itself to the binding site of a protein. The substitution pattern on the indazole ring can significantly influence the conformational preferences of the molecule. nih.gov

MD simulations provide a time-resolved view of the molecular system, allowing researchers to observe the dynamic interactions between a ligand and its target protein. In the context of indazole derivatives as enzyme inhibitors, MD simulations can reveal the stability of the ligand-protein complex over time, the flexibility of different regions of the protein upon ligand binding, and the key interactions that are maintained throughout the simulation. nih.govnih.gov For instance, MD simulations of the most potent indazole derivative from a study on HIF-1α inhibitors showed that the compound remained stable within the active site of the protein, confirming its good binding efficiency. nih.gov Similarly, MD simulations of triazole inhibitors bound to CYP51, a key enzyme in fungal sterol biosynthesis, have provided insights into the binding mechanism and the role of hydrophobic interactions. semanticscholar.org

Prediction and Optimization of Pharmacokinetic Properties through Computational Methods

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction has become an integral part of the drug discovery process, allowing for the early identification of compounds with unfavorable pharmacokinetic profiles, thus reducing the likelihood of late-stage failures. ekb.eg

Various computational models and software tools are available to predict the ADMET properties of molecules like this compound derivatives. anu.edu.auresearchgate.netnih.gov These tools use a combination of physicochemical properties (e.g., logP, topological polar surface area) and structural alerts to estimate parameters such as oral bioavailability, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes.

For example, Lipinski's "rule of five" is a widely used guideline to assess the drug-likeness of a compound based on its molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. anu.edu.au In silico studies on newly proposed indazole derivatives as GSK-3β inhibitors have utilized these predictive tools to select candidates with favorable drug-like properties. unipd.it By analyzing parameters like cLogP, solubility, and topological polar surface area (TPSA), researchers can prioritize compounds that are more likely to have good oral absorption and distribution. unipd.it

Table 3: Predicted In Silico ADMET Properties for a Hypothetical Indazole Derivative

| Property | Predicted Value/Classification | Importance in Drug Discovery |

| Molecular Weight | < 500 g/mol | Affects absorption and distribution |

| LogP | 1-3 | Influences solubility and permeability |

| Hydrogen Bond Donors | < 5 | Affects membrane permeability |

| Hydrogen Bond Acceptors | < 10 | Affects membrane permeability |

| TPSA | < 140 Ų | Correlates with oral bioavailability |

| Blood-Brain Barrier Permeability | Low/High | Determines CNS effects |

| CYP2D6 Inhibition | Yes/No | Predicts drug-drug interactions |

Virtual Screening and Lead Optimization Strategies in Drug Discovery

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. msu.edu This approach is significantly faster and more cost-effective than experimental high-throughput screening. For indazole derivatives, virtual screening can be employed to discover novel scaffolds or to identify new derivatives with improved properties.

There are two main types of virtual screening: ligand-based and structure-based. Ligand-based virtual screening uses the knowledge of known active compounds to identify new ones with similar properties. Pharmacophore modeling, a key ligand-based method, involves identifying the essential three-dimensional arrangement of functional groups responsible for biological activity. This pharmacophore model can then be used as a query to search for new compounds that match these features.

Structure-based virtual screening, on the other hand, relies on the three-dimensional structure of the target protein. Molecular docking, as described in section 5.1, is the most common method for structure-based virtual screening.

Once initial "hits" are identified through virtual screening, the process of lead optimization begins. This involves iterative cycles of computational design, chemical synthesis, and biological testing to improve the potency, selectivity, and pharmacokinetic properties of the lead compounds. Computational tools play a crucial role in this phase by predicting the effects of structural modifications on the desired properties, thereby guiding the synthetic efforts in a more rational and efficient manner. For indazole-containing compounds, structure-guided design has been successfully used to develop potent and selective inhibitors for various therapeutic targets.

Future Directions and Emerging Research Perspectives for 6 Bromo 7 Methyl 1h Indazol 3 Amine

Exploration of Novel and Efficient Synthetic Routes

Future synthetic strategies could focus on late-stage C-H activation and functionalization techniques to introduce the bromo and methyl groups onto a pre-formed indazole-3-amine core. This would offer a more convergent and flexible approach to generating analogs. Additionally, the exploration of flow chemistry and microwave-assisted synthesis could significantly shorten reaction times and improve yields and purity. researchgate.net The development of practical, large-scale syntheses will be crucial for the economic production of this important intermediate, drawing inspiration from methods developed for similar structures like 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the HIV capsid inhibitor Lenacapavir. researchgate.netchemrxiv.org

Identification of Undiscovered Biological Targets and Pathways

The indazole scaffold is a well-established pharmacophore, with numerous derivatives exhibiting potent activity as kinase inhibitors in oncology. nih.govnih.gov For 6-Bromo-7-methyl-1H-indazol-3-amine, a primary future direction is the comprehensive screening against a wide array of biological targets to uncover novel therapeutic applications. The 1H-indazole-3-amine moiety is recognized as an effective hinge-binding fragment for kinases, suggesting that this compound could be a potent inhibitor of various protein kinases involved in cell signaling pathways. nih.govmdpi.com

Beyond kinases, high-throughput screening campaigns and phenotypic screening assays could reveal unexpected activities against other target classes, such as G-protein coupled receptors (GPCRs), ion channels, or epigenetic modulators. For instance, some indazole derivatives have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy. nih.gov The specific substitution pattern of this compound may confer unique selectivity and potency profiles against undiscovered targets.

Application of Advanced Computational Modeling for Precise Compound Design

Computational chemistry offers powerful tools to accelerate the drug discovery process. For this compound, advanced computational modeling can be instrumental in designing next-generation analogs with enhanced potency and selectivity. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking studies can predict the binding affinity of derivatives against various biological targets. nih.gov

Future research should leverage these computational tools to perform virtual screening of libraries based on the this compound scaffold. This in silico approach can prioritize the synthesis of compounds with the highest probability of success, saving time and resources. Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the compound when bound to its target, aiding in the rational design of more effective inhibitors. The basic computational properties of this compound, such as its topological polar surface area (TPSA) and LogP, provide a starting point for these more advanced modeling studies. chemscene.com

Development of Multi-Targeted Agents Based on the Indazole Scaffold

The concept of multi-targeted agents, or "polypharmacology," is gaining traction in the treatment of complex diseases like cancer. nih.gov The indazole scaffold is particularly well-suited for the development of such agents due to its ability to be functionalized at multiple positions. Future research on this compound should explore its potential as a core structure for the design of dual or multi-target inhibitors.

By strategically modifying the substituents on the indazole ring, it may be possible to create compounds that simultaneously inhibit multiple key signaling pathways involved in disease progression. For example, derivatives could be designed to target both a specific protein kinase and a component of an angiogenesis pathway. This approach could lead to more effective therapies with a reduced likelihood of drug resistance.

Opportunities in Chemical Biology, Proteomics, and Drug Repurposing Initiatives

The unique chemical properties of this compound open up opportunities for its use as a tool in chemical biology and proteomics. The bromine atom provides a handle for further chemical modification, such as the introduction of photoaffinity labels or biotin (B1667282) tags. These modified probes could be used to identify the direct binding partners of the compound within the cell, a process known as target deconvolution.

Furthermore, the compound could be included in drug repurposing screens, where existing molecules are tested for new therapeutic uses. Given the diverse biological activities of the indazole class of compounds, it is plausible that this compound may have utility in diseases beyond oncology. nih.gov Its potential applications in neurology and as a building block for advanced materials in organic electronics also warrant further investigation. chemimpex.com

Q & A

Q. How can researchers optimize the synthetic route for 6-Bromo-7-methyl-1H-indazol-3-amine while minimizing side products?

Methodological Answer:

- Employ statistical experimental design (e.g., factorial design) to systematically vary reaction parameters (temperature, catalyst loading, solvent polarity) and identify optimal conditions .

- Use QSAR models to predict reactivity trends, as demonstrated in analogous brominated indazole derivatives .

- Monitor intermediates via HPLC or LC-MS to detect side products early. For example, brominated indazoles often form regioisomers; gradient elution with acetonitrile/water (0.1% formic acid) improves separation .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- H/C NMR : Assign peaks using DEPT-135 to distinguish CH groups (δ ~2.5 ppm for methyl at position 7) and NH protons (δ ~5.5 ppm, broad singlet) .

- HRMS : Confirm molecular ion [M+H] at m/z 226.0234 (CHBrN) with isotopic pattern matching bromine (1:1 ratio for Br/Br) .

- X-ray crystallography : Resolve positional ambiguity of bromine and methyl groups, as shown for 5-bromo-1-methylindazole derivatives .

Q. How should solubility challenges be addressed during in vitro assays for this compound?

Methodological Answer:

- Prepare stock solutions in DMSO (10 mM), then dilute in assay buffers containing ≤1% DMSO to avoid cytotoxicity .

- For aqueous solubility enhancement:

- Use co-solvents like PEG-300 (20-30% v/v) or surfactants (e.g., Tween-80 at 0.1% w/v) .

- Pre-saturate buffers via sonication (37°C, 15 min) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for target-specific activity?

Methodological Answer:

- Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions for functionalization .

- Use molecular docking (AutoDock Vina) to predict binding affinity with targets like kinase domains. For example, brominated indazoles show affinity for monoamine oxidases; adjust methyl positioning to modulate steric hindrance .

- Validate predictions with MD simulations (GROMACS) to assess stability of ligand-target complexes over 100 ns trajectories .

Q. How should contradictory bioactivity data (e.g., varying IC50_{50}50 values across assays) be analyzed?

Methodological Answer:

- Normalize data to control for assay-specific variables:

Q. What strategies enable efficient C–N coupling reactions at the 3-amine position without dehalogenation?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.